5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole
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Overview
Description
5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of bromine and fluorine atoms, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole typically involves the bromination and fluorination of indole derivatives. One common method is the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination and fluorination steps introduce the bromine and fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, often using bromine and fluorine gas or their derivatives. These reactions are typically carried out in controlled environments to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The indole core can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized indole derivatives, while oxidation and reduction can lead to different oxidation states of the indole core.
Scientific Research Applications
5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3,3-difluoro-2,3-dihydro-1H-indole: Similar in structure but with different fluorine atom positions.
4,7-Difluoroindole: Lacks the bromine atom, which can affect its reactivity and biological activity.
5-Bromoindole: Contains only the bromine atom, making it less complex than 5-Bromo-4,7-difluoro-2,3-dihydro-1H-indole.
Uniqueness
This compound is unique due to the combined presence of bromine and fluorine atoms, which can significantly influence its chemical and biological properties
Properties
Molecular Formula |
C8H6BrF2N |
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Molecular Weight |
234.04 g/mol |
IUPAC Name |
5-bromo-4,7-difluoro-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C8H6BrF2N/c9-5-3-6(10)8-4(7(5)11)1-2-12-8/h3,12H,1-2H2 |
InChI Key |
WXPIAZARZOAOQY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C1C(=C(C=C2F)Br)F |
Origin of Product |
United States |
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